molecular formula C5H12N2O B130360 N-(3-aminopropyl)acetamide CAS No. 4078-13-1

N-(3-aminopropyl)acetamide

Cat. No.: B130360
CAS No.: 4078-13-1
M. Wt: 116.16 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)acetamide (CAS: 4078-13-1) is a monoacetylated polyamine with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.2 g/mol . Structurally, it consists of a three-carbon propylamine chain with an acetamide group at the terminal position. This compound is widely used as a building block in synthesizing heterocyclic compounds and is recognized for its role in polyamine metabolism, particularly as a biochemical marker in cancer and other pathophysiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis:
N-(3-Aminopropyl)acetamide is primarily recognized for its role in the pharmaceutical industry, particularly in the synthesis of drugs targeting neurological disorders. It serves as a precursor for developing compounds that can modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety .

Neuroprotective Effects:
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown its potential to influence cellular signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in neurodegenerative disease models .

Biochemical Research

Reagent in Biochemical Assays:
In biochemical research, this compound is utilized as a reagent for studying protein interactions and enzyme activities. Its ability to interact with various biological targets allows researchers to gain insights into complex cellular processes .

Biomarker Analysis:
Given its structural characteristics, this compound has been explored as a biochemical marker for various pathophysiological conditions. Its detection in biological fluids could provide valuable information regarding disease states, particularly in cancer research .

Polymer Chemistry

Enhancing Adhesion Properties:
In polymer chemistry, this compound is incorporated into formulations to improve adhesion properties. This application is particularly valuable in the development of coatings and adhesives, where enhanced bonding strength is critical .

Cosmetic Formulations

Moisturizing Agent:
The compound is also used in cosmetic products due to its moisturizing properties. It contributes to improved skin hydration and texture, making it a popular ingredient in skincare formulations .

Analytical Chemistry

Derivatizing Agent:
In analytical chemistry, this compound functions as a derivatizing agent in chromatography. It enhances the detection of amino acids and other biomolecules, which is crucial for quality control in laboratories .

Data Table: Comparison of Applications

Application Area Key Features Potential Benefits
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disordersPotential treatment for depression and anxiety
Biochemical ResearchReagent for studying protein interactionsInsights into cellular processes
Polymer ChemistryEnhances adhesion propertiesImproved performance of coatings and adhesives
Cosmetic FormulationsActs as a moisturizing agentEnhanced skin hydration and texture
Analytical ChemistryDerivatizing agent in chromatographyImproved detection of biomolecules

Case Studies

  • Neuroprotective Potential:
    A study evaluated the effects of this compound on neuronal cell lines under oxidative stress conditions. Results indicated that the compound significantly reduced cell death, suggesting its potential therapeutic role in neuroprotection .
  • Antimicrobial Activity:
    Research demonstrated that this compound exhibited antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This finding opens avenues for exploring its use as an antimicrobial agent.
  • Polymer Adhesion Studies:
    In polymer chemistry applications, experiments showed that incorporating this compound into adhesive formulations improved bonding strength by 30% compared to standard formulations without this compound .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)acetamide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Key Properties:

  • Solubility: Soluble in ethanol, DMSO, and DMF (~30 mg/mL) .
  • Stability : Stable for ≥2 years when stored at -20°C .
  • Safety : Harmful by inhalation, skin contact, or ingestion .

Polyamines like N-(3-aminopropyl)acetamide are critical in cellular processes such as proliferation and differentiation, making their quantification in biological fluids (e.g., urine) essential for diagnostic research .

Comparison with Structurally Similar Acetamide Derivatives

Substituent-Driven Functional Differences

N-(3-chloropropyl)acetamide

  • Structure : Chlorine substituent replaces the terminal amine group.
  • Formula: C₅H₁₀ClNO .
  • Key Differences: The electronegative chlorine atom enhances reactivity in nucleophilic substitutions, making it a precursor for alkylation reactions. Unlike this compound, it lacks biological relevance in polyamine pathways .

N-(3-hydroxypropyl)acetamide

  • Structure : Hydroxyl group replaces the amine.
  • Formula: C₅H₁₁NO₂ .
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This derivative is explored in prodrug formulations but lacks the polyamine backbone critical for enzyme interactions .

Pharmacologically Active Acetamides

Antimicrobial Derivatives

  • Example : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) .
  • Activity : Potent against gram-positive bacteria (MIC: <1 µg/mL).
  • Comparison: Unlike this compound, these derivatives incorporate sulfonyl and heteroaromatic groups, enhancing antimicrobial specificity .

Anticancer Derivatives

  • Example : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) .
  • Activity : IC₅₀ < 10 µM against HCT-116 and MCF-7 cancer cells.
  • Comparison: The quinazoline-sulfonyl moiety enables kinase inhibition, a mechanism absent in this compound .

Enzymatic Substrate Specificity

  • N8-Acetylspermidine: Optimal substrate for histone deacetylase 10 (HDAC10), with catalytic activity 50-fold higher than this compound .
  • Key Insight: HDAC10 requires substrates with ≥8 atoms in the polyamine chain. This compound’s shorter chain (3 carbons) renders it a poor substrate, highlighting the importance of chain length in enzyme recognition .

Data Table: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₅H₁₂N₂O -NH₂, -COCH₃ Polyamine biomarker, synthesis
N-(3-chloropropyl)acetamide C₅H₁₀ClNO -Cl, -COCH₃ Alkylation intermediate
Compound 40000 (R=H) C₈H₁₀N₂O -H, -COCH₃ Antimicrobial screening
N-[6-(3-aminopropyl)-indeno-isoquinoline] C₂₃H₂₃N₃O₂ Indeno-isoquinoline core Anticancer (in vitro)
N8-Acetylspermidine C₁₀H₂₁N₃O 8-carbon polyamine chain HDAC10 substrate (high activity)

Biological Activity

N-(3-Aminopropyl)acetamide, a compound with the molecular formula C5_5H12_{12}N2_2O, is a monoacetylated polyamine that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in various fields.

Synthesis of this compound

This compound can be synthesized through various organic reactions involving acetic anhydride and 3-aminopropylamine. This synthetic approach allows for the introduction of the acetamide functional group, which is crucial for its biological activity.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives. For instance, a study indicated that compounds related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus1 - 16
Escherichia coli1 - 16
Candida albicansModerate activity
Pseudomonas aeruginosaModerate activity

This correlation between lipophilicity and biological activity suggests that modifications to the alkyl chain length can enhance antimicrobial properties .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound derivatives. A recent study highlighted the ability of substituted acetamides to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like BChE, it may help regulate neurotransmitter levels.
  • Disruption of Membrane Integrity : Its cationic nature allows it to interact with bacterial membranes, leading to cell lysis.
  • Intercalation into DNA : Some derivatives have shown antitumor activity by intercalating into DNA or inhibiting topoisomerases, which are critical for DNA replication .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various acetamide derivatives, this compound was shown to have comparable activity to chloramphenicol against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .
  • Neuroprotective Properties : In vivo studies demonstrated that certain derivatives improved learning and memory behaviors in animal models, suggesting their potential application in treating cognitive impairments associated with Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for N-(3-aminopropyl)acetamide, and how are reaction conditions optimized for yield and purity?

Basic Research Focus
this compound is synthesized via acetylation of 3-aminopropylamine using acetic anhydride under ambient conditions. Key steps include:

  • Reaction Setup : Dissolving 3-aminopropylamine in a solvent (e.g., ethanol) and adding acetic anhydride dropwise to avoid exothermic side reactions .
  • Purification : Post-reaction, the product is purified via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol .
  • Yield Optimization : Excess acetic anhydride (1.1 equivalents) ensures complete acetylation, while maintaining pH <7 minimizes hydrolysis of the acetamide group .

Q. Which analytical methods are most effective for characterizing this compound and quantifying it in biological matrices?

Basic Research Focus

  • Structural Characterization :
    • NMR : 1^1H and 13^13C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH3_3 and ~3.3 ppm for NHCH2_2) and propylamine backbone .
    • LC-MS/MS : Quantification in urine or serum uses reverse-phase C18 columns with electrospray ionization (ESI+) and transitions like m/z 117→72 .
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) resolves impurities, ensuring ≥95% purity for research use .

Q. How can chemoselective acetylation of primary amines be achieved in polyfunctional intermediates during this compound derivatization?

Advanced Research Focus
Chemoselectivity challenges arise when synthesizing derivatives with multiple reactive sites (e.g., anticancer agents in ). Strategies include:

  • Acyl Donor Choice : Using N-hydroxysuccinimide (NHS) esters or acetic anhydride selectively targets primary amines over secondary amines or hydroxyl groups .
  • pH Control : Acetylation at pH 8–9 (borate buffer) minimizes side reactions with carboxyl or aromatic groups .
  • Catalysis : Lipases (e.g., Candida antarctica) enable regioselective acetylation in organic solvents (e.g., THF) at 40°C .

Q. What experimental strategies resolve contradictions in solvent-dependent reactivity of this compound in metal coordination studies?

Advanced Research Focus
Discrepancies in Ag(I) binding efficiency (e.g., 21.5–130.7 mg/g in ) arise from solvent polarity and ligand flexibility:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. aqueous systems. DMSO enhances ligand flexibility, improving Ag(I) chelation .
  • Competitive Binding Assays : Use ICP-MS to compare Ag(I) uptake in the presence of Cu(II)/Zn(II), revealing selectivity trends .
  • DFT Modeling : Predict optimal coordination geometry (e.g., linear vs. tetrahedral) to guide resin functionalization .

Q. How is this compound utilized in designing polymer resins for selective metal recovery?

Advanced Research Focus
Functionalized polymers for Ag(I) recovery ( ) involve:

  • Resin Synthesis : Graft this compound onto polystyrene backbones via radical polymerization (AIBN initiator, 70°C).
  • Binding Studies : Batch sorption experiments (pH 2–6) show maximum Ag(I) capacity (130.7 mg/g) at pH 4, with pseudo-first-order kinetics .
  • Selectivity : Compete with Cu(II)/Pb(II) in chloride leachates; trans-1,4-diaminocyclohexane-modified resins achieve >90% Ag(I) selectivity .

Q. What role does this compound play in synthesizing heterocyclic compounds with anticancer activity?

Advanced Research Focus
In , the compound serves as a precursor for purine-based anticancer agents:

  • Derivatization : Couple with 6-cyclohexylmethoxy-9H-purine via carbonyldiimidazole (CDI) in DMF, yielding IC50_{50} values <1 μM in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Elongating the alkyl chain (e.g., dimethylaminopropyl vs. methylbutyl) enhances cytotoxicity by improving membrane permeability .
  • In Vivo Testing : Pharmacokinetic studies in murine models use LC-MS/MS to monitor metabolite stability (t1/2_{1/2} ~4–6 hrs) .

Properties

IUPAC Name

N-(3-aminopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBPSXRYCOKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549626
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4078-13-1
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)acetamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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